![molecular formula C12H13FN2O2 B1314192 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one CAS No. 92926-32-4](/img/structure/B1314192.png)

6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

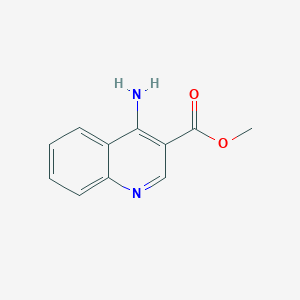

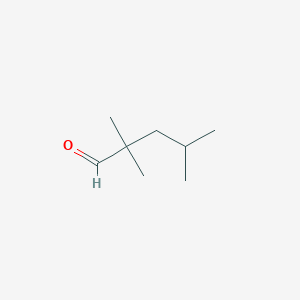

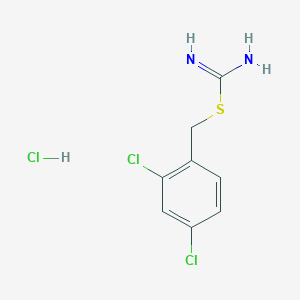

“6-Fluorospiro[4H-3,1-benzoxazine-4,4’-piperidin]-2(1H)-one” is a chemical compound with the molecular formula C12H13FN2O2 . It is also known by its IUPAC name, 6-fluorospiro[1H-3,1-benzoxazine-4,4’-piperidine]-2-one .

Molecular Structure Analysis

The molecular structure of this compound includes a spiro configuration, where two rings share a single atom. In this case, a benzoxazine ring and a piperidine ring share a single carbon atom . The benzoxazine ring also contains a fluorine atom at the 6-position .Aplicaciones Científicas De Investigación

Synthesis and Antihypertensive Activity

A series of compounds including 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives were synthesized and evaluated for their antihypertensive activity. The compounds showed promising results in lowering blood pressure in spontaneously hypertensive rats. The synthesis process involved condensation and deprotection steps leading to the formation of the title compounds. The structure-activity relationships of these compounds were explored to understand their mechanism of action, which is believed to involve both central and peripheral pathways (Clark et al., 1983).

Pharmacological Evaluation for Antihypertensive Properties

Further studies on the spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives detailed the general synthetic methods for their preparation and the evaluation of their antihypertensive effects. The research highlighted the potential of these compounds as antihypertensive agents, showcasing their broad applicability in medicinal chemistry and pharmacology (Takai et al., 1985).

Development of Fluorinated Radiotracers for Imaging

In the field of imaging, derivatives of 6-Fluorospiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one were synthesized for potential use as fluorinated radiotracers aimed at imaging σ(1) receptors in the central nervous system. The research provided insights into the synthesis process, structural analysis, and pharmacological evaluation of these compounds, demonstrating their high affinity and selectivity for σ(1) receptors, making them promising candidates for neuroimaging applications (Maestrup et al., 2011).

Novel Synthetic Strategies and Chemical Reactions

Another aspect of research on this compound involves exploring novel synthetic strategies and chemical reactions. For instance, reactions of Spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-one derivatives with phosphorus oxychloride were studied, leading to the discovery of new compounds through unique rearrangement processes. This research not only expands the chemical repertoire of spirocyclic compounds but also opens new avenues for developing pharmacologically active agents (Takai et al., 1986).

Safety and Hazards

Based on the available data, this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

Mecanismo De Acción

Target of Action

It’s known that similar compounds are used in the synthesis of pharmaceuticals, suggesting potential interactions with biological targets .

Mode of Action

It’s known that similar compounds can undergo catalytic protodeboronation, a radical approach that allows for formal anti-markovnikov alkene hydromethylation .

Biochemical Pathways

Similar compounds have been shown to interact with the fgfr signaling pathway, which regulates organ development, cell proliferation, and migration, among other processes .

Result of Action

Similar compounds have been shown to inhibit cell proliferation and induce apoptosis in certain cancer cells .

Action Environment

It’s known that similar compounds can be influenced by factors such as ph, temperature, and the presence of other chemicals .

Propiedades

IUPAC Name |

6-fluorospiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FN2O2/c13-8-1-2-10-9(7-8)12(17-11(16)15-10)3-5-14-6-4-12/h1-2,7,14H,3-6H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHRWOWCJMFGREP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C3=C(C=CC(=C3)F)NC(=O)O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10519234 |

Source

|

| Record name | 6-Fluorospiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10519234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

92926-32-4 |

Source

|

| Record name | 6-Fluorospiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10519234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Methyl-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione](/img/structure/B1314115.png)

![1-Bromo-4-[(2-methylpropyl)sulfanyl]benzene](/img/structure/B1314133.png)

![1-[(Phenoxycarbonyl)oxy]-1H-pyrrole-2,5-dione](/img/structure/B1314145.png)